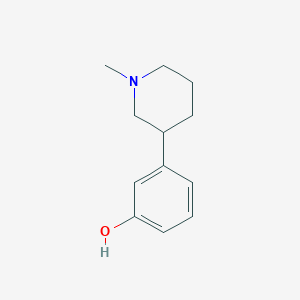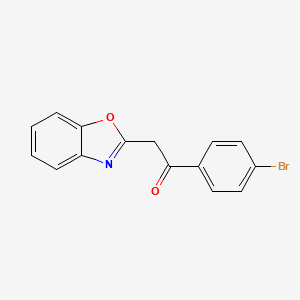![molecular formula C18H23NO3S B12122039 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- CAS No. 927995-90-2](/img/structure/B12122039.png)
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique structural features, which include a thiazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl] and 4-methyl groups. This can be achieved using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidine Derivatives: Formed through reduction reactions.
Substituted Thiazoles: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of thiazole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can influence biochemical pathways such as the oxidative stress response and apoptosis, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Thiazolecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-4-methyl-, ethyl ester
- 2-(4-tert-Butylphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
Uniqueness
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
927995-90-2 |
|---|---|
Fórmula molecular |
C18H23NO3S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-[2-(2-tert-butyl-4-methylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C18H23NO3S/c1-11-6-7-14(13(10-11)18(3,4)5)22-9-8-15-19-12(2)16(23-15)17(20)21/h6-7,10H,8-9H2,1-5H3,(H,20,21) |
Clave InChI |
ULJRFJOTFMUPMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCC2=NC(=C(S2)C(=O)O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)

![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)





![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
